N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- The synthesis and evaluation of related naphthyridine derivatives, specifically focusing on their antibacterial activities, have been extensively studied. Compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown significant antibacterial potency, warranting further biological investigation (Egawa et al., 1984).
- Research into the coupling reactions of (hetero)aryl halides with sulfinic acid salts, facilitated by powerful ligands derived from proline and naphthalene amines, has opened new avenues for synthesizing pharmaceutically relevant (hetero)aryl methylsulfones (Ma et al., 2017).
- The reaction mechanisms of enamino ketones derived from acetylacetone and secondary amines like pyrrolidine with aryl isocyanates have been explored to understand the formation of various adducts and their tautomeric behaviors (Tsuge & Inaba, 1973).
Biological and Pharmacological Applications
- A detailed study on the synthesis and antimicrobial activity of tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, revealed significant antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents (Mittal et al., 2011).
Material Science and Coordination Chemistry
- The coordination modes of naphthalene sulfonate and the configuration of flexible bis(pyridyl) ligands have been shown to influence the structure and luminescence of Cd(II) coordination compounds, highlighting the potential applications in material science and luminescent materials (Han et al., 2017).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-20-15(23)9-27-13-7-18-21(17(24)16(13)20)8-14(22)19-10-4-11(25-2)6-12(5-10)26-3/h4-7H,8-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYONSUQFCKFJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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